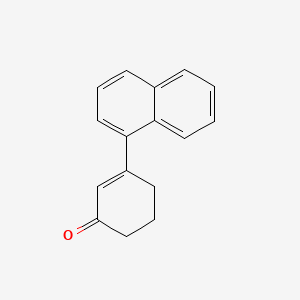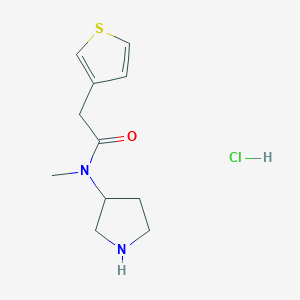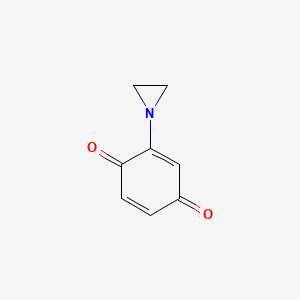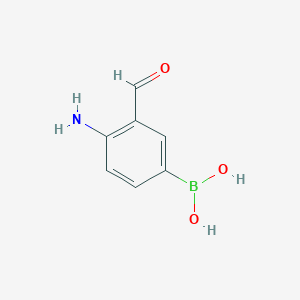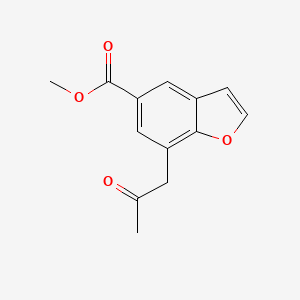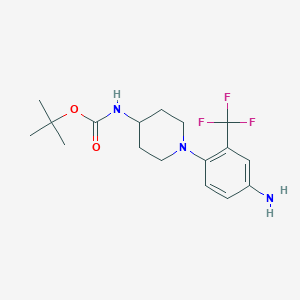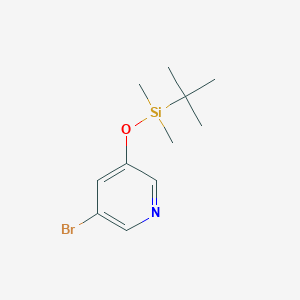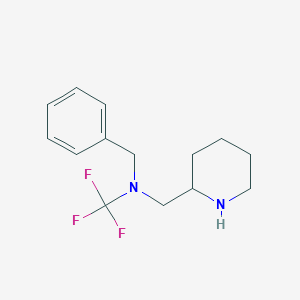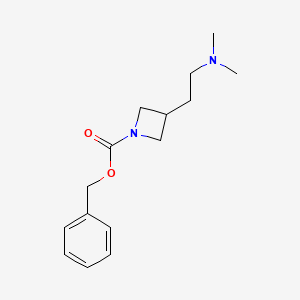
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Its potential as a pharmacophore has been explored in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its reactive azetidine ring. The strained ring structure allows it to participate in ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and inhibit specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
benzyl 3-[2-(dimethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)9-8-14-10-17(11-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clé InChI |
WWPFLFASOFHFSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





